Home > Products > Screening Compounds P139610 > DE(isopropyl)tolterodine-5-carboxylic acid
DE(isopropyl)tolterodine-5-carboxylic acid - 194482-43-4

DE(isopropyl)tolterodine-5-carboxylic acid

Catalog Number: EVT-3186180
CAS Number: 194482-43-4
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DE(isopropyl)tolterodine-5-carboxylic acid is a chemical compound with the molecular formula C19H23NO3C_{19}H_{23}NO_{3} and a molecular weight of approximately 313.39 g/mol. It is recognized for its role as a metabolite of tolterodine, a medication used primarily to treat overactive bladder symptoms. The compound's unique structure contributes to its interaction with muscarinic receptors, making it a subject of interest in pharmacological research.

Source

DE(isopropyl)tolterodine-5-carboxylic acid can be synthesized through various chemical methods that modify tolterodine or its derivatives. It is often studied in the context of drug development and organic synthesis.

Classification

This compound is classified as a carboxylic acid and falls within the category of pharmaceutical intermediates. Its structural characteristics place it among compounds that interact with biological systems, particularly in the modulation of neurotransmitter activity.

Synthesis Analysis

Methods

The synthesis of DE(isopropyl)tolterodine-5-carboxylic acid can be achieved through several methods, including:

  • Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes to produce carboxylic acids.
  • Oxidative Cleavage of Alkenes: Alkenes can undergo oxidative cleavage, yielding carboxylic acids.
  • Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form corresponding carboxylic acids.
  • Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to generate carboxylic acids.

Technical Details

The industrial production often employs catalysts to enhance reaction efficiency and may involve large-scale oxidation processes. For instance, potassium permanganate is commonly used as an oxidizing agent in these reactions, while lithium aluminum hydride serves as a reducing agent when necessary.

Molecular Structure Analysis

Structure

The molecular structure of DE(isopropyl)tolterodine-5-carboxylic acid features a carboxylic acid functional group (-COOH) attached to an aromatic ring, which is substituted with an isopropyl group. This configuration contributes to its pharmacological properties.

Data

The compound's molecular weight is 313.39 g/mol, and its structural formula can be represented as follows:

C19H23NO3\text{C}_{19}\text{H}_{23}\text{N}\text{O}_{3}
Chemical Reactions Analysis

Reactions

DE(isopropyl)tolterodine-5-carboxylic acid can participate in various chemical reactions:

  • Oxidation: The compound may undergo further oxidation under specific conditions.
  • Reduction: Reduction reactions can modify its functional groups.
  • Substitution: Substitution reactions are possible, particularly at the aromatic ring or the carboxylic acid group.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions—temperature, solvent choice, and catalysts—are crucial for achieving desired outcomes.

Mechanism of Action

The mechanism of action for DE(isopropyl)tolterodine-5-carboxylic acid involves its interaction with muscarinic receptors in the bladder. As a competitive antagonist at these receptors, it inhibits bladder contraction, leading to reduced detrusor pressure. This action results in decreased urinary frequency, urgency, and incontinence .

Physical and Chemical Properties Analysis

Physical Properties

DE(isopropyl)tolterodine-5-carboxylic acid is typically characterized by:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents like methanol and ethanol
  • Melting Point: Specific melting point data may vary based on purity.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under normal conditions but may decompose under extreme conditions.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant data on solubility and stability are essential for applications in pharmaceuticals.

Applications

DE(isopropyl)tolterodine-5-carboxylic acid has several scientific uses:

  • Chemistry: It serves as a precursor in the synthesis of various derivatives and acts as a reagent in organic synthesis.
  • Biology: Research into its interactions with biological systems aids in understanding its therapeutic potential.
  • Industry: The compound finds applications in developing new materials and chemical processes.
Introduction to DE(isopropyl)tolterodine-5-carboxylic Acid in Pharmacological Research

Role as a Key Tolterodine Metabolite in Urinary Therapeutics

Tolterodine undergoes extensive hepatic metabolism, primarily mediated by the CYP2D6 isoenzyme, generating several metabolites with distinct pharmacological profiles. DE(isopropyl)tolterodine-5-carboxylic acid emerges via a two-pronged metabolic pathway: oxidative dealkylation removing one isopropyl group from the amine nitrogen and subsequent oxidation of the 5-methyl group on the benzyl ring to a carboxylic acid functionality [1] [4]. This places it within the cascade terminating in pharmacologically inactive metabolites destined for renal excretion. Unlike tolterodine's primary active metabolite, 5-hydroxymethyl tolterodine—which exhibits equipotent muscarinic antagonism to the parent drug—DE(isopropyl)tolterodine-5-carboxylic acid demonstrates significantly attenuated receptor affinity [1] [3]. This loss of activity stems directly from its structural alterations: the charged carboxylic acid group disrupts the tertiary amine motif crucial for high-affinity binding to muscarinic receptors within the detrusor muscle [3] [4]. Consequently, while contributing minimally to the direct therapeutic effects on bladder contraction, its presence serves as a crucial biomarker of metabolic clearance. Its formation rate, particularly influenced by genetic polymorphisms in CYP2D6 (affecting ~7% of Caucasians as poor metabolizers), contributes to inter-individual variability in tolterodine's elimination half-life and overall exposure [1] [3]. Understanding its generation and kinetics is therefore integral to predicting tolterodine's duration of action and potential for accumulation, especially in patients with impaired metabolic or excretory function.

Table 2: Metabolic Pathway Context of DE(isopropyl)Tolterodine-5-Carboxylic Acid

MetaboliteKey Structural FeaturesEnzyme InvolvementPharmacological Activity
Tolterodine (Parent)Tertiary amine, 5-methyl phenolCYP2D6 (Major)High muscarinic antagonism
5-Hydroxymethyl Tolterodine (DD 01)Tertiary amine, 5-hydroxymethyl phenolCYP2D6High muscarinic antagonism
DE(isopropyl)Tolterodine-5-Carboxylic AcidSecondary amine, 5-carboxylic acidCYP-dependent oxidationNegligible antagonism
N-Dealkylated MetabolitesPrimary/Secondary aminesCYP3A4, CYP2D6Low/Moderate activity

Significance in Structure-Activity Relationship Studies of Muscarinic Antagonists

The structure of DE(isopropyl)tolterodine-5-carboxylic acid provides a natural experiment revealing critical pharmacophores essential for muscarinic M3 receptor antagonism. Comparative analysis against tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, isolates the impact of specific modifications:

  • Tertiary Amine Requirement: The desalkylation converting the tertiary diisopropylamine to a secondary isopropylamine significantly reduces basicity and steric bulk. Muscarinic antagonists typically require a protonatable tertiary amine at physiological pH to form a critical ionic bond with a conserved aspartate residue (Asp147 in human M3 receptors) within the orthosteric binding site [1] [3]. The secondary amine in DE(isopropyl)tolterodine-5-carboxylic acid, while still protonatable, likely forms a weaker ionic interaction and alters the optimal spatial positioning of the molecule within the binding pocket.
  • 5-Methyl vs. 5-Carboxylic Acid: Tolterodine's 5-methyl group contributes favorably to lipophilicity and potentially to van der Waals interactions within a hydrophobic sub-pocket of the receptor. Its oxidation to a carboxylic acid introduces a negatively charged, hydrophilic moiety at physiological pH. This charge disrupts the hydrophobic environment and may introduce electrostatic repulsion with nearby anionic residues or the phospholipid membrane, drastically reducing binding affinity [3] [4]. This transformation highlights the delicate balance between hydrophobic interactions and polarity required for receptor binding.
  • Stereochemical Implications: Tolterodine's activity resides predominantly in the (R)-enantiomer, attributed to optimal spatial orientation of its pharmacophores relative to the chiral receptor environment [5]. While the core chiral center remains in DE(isopropyl)tolterodine-5-carboxylic acid, the critical modifications to the amine and phenol groups likely negate the enantioselective binding advantage, rendering both enantiomers of the metabolite inactive [4] [5].

These structural deductions underscore why DE(isopropyl)tolterodine-5-carboxylic acid, despite retaining the core phenylpropylamine scaffold, functions as a pharmacological dead-end. Its existence and characterization provide empirical validation for structure-activity relationship (SAR) models of antimuscarinics, emphasizing the non-negotiable requirement for the unchanged tertiary amine and the detrimental effect of introducing strong electron-withdrawing/acidic groups like carboxylic acids near the aromatic pharmacophore. This knowledge directly informs medicinal chemistry efforts aimed at modifying tolterodine's scaffold to either enhance metabolic stability or tune receptor subtype selectivity while preserving essential pharmacophores.

Table 3: Impact of Structural Modifications on Muscarinic Receptor Affinity

Structural FeatureIn Tolterodine/(R)-5-Hydroxymethyl TolterodineIn DE(isopropyl)Tolterodine-5-Carboxylic AcidConsequence for Muscarinic Antagonism
Amine GroupTertiary amine (Diisopropyl)Secondary amine (Isopropyl)Reduced ionic bonding potential; Lower affinity
Group at Position 5 (Benzene)Methyl (Neutral, Lipophilic)Carboxylic Acid (Charged (-), Hydrophilic)Disruption of hydrophobic interactions; Potential repulsion
Chirality at Propyl Chain(R)-configuration optimal(R)-configuration retainedNegated advantage due to other modifications
Overall LipophilicityModerate to HighLower (due to COOH)Altered membrane partitioning & binding kinetics

Research Imperatives for Biologically Active Metabolites

DE(isopropyl)tolterodine-5-carboxylic acid exemplifies the critical need for comprehensive metabolite identification and characterization programs in drug development. While identified as inactive, several research imperatives remain:

  • Analytical Reference Standards & Biomarker Utility: High-purity synthetic standards of this metabolite, such as material characterized by its unique InChI Key (LXKJBTVDQUGPBU-MRXNPFEDSA-N) and CAS number (194482-43-4), are essential for developing sensitive and specific LC-MS/MS bioanalytical methods [2] [4]. These methods enable precise quantification of the metabolite in plasma and urine during clinical pharmacokinetic studies. Its presence serves as a valuable biomarker for specific metabolic pathways, particularly CYP-mediated oxidation and dealkylation. Tracking its concentration ratios relative to the parent drug and other metabolites (like 5-hydroxymethyl tolterodine) can provide insights into an individual's predominant metabolic phenotype (e.g., CYP2D6 extensive vs. poor metabolizer status), potentially predicting drug exposure and response variability [1] [3].
  • Drug-Drug Interaction (DDI) Profiling: Although likely inactive itself, DE(isopropyl)tolterodine-5-carboxylic acid's formation pathway may be susceptible to modulation by co-administered drugs. Inhibitors or inducers of the CYP enzymes responsible for its generation (potentially CYP3A4 or other isoforms besides CYP2D6) could indirectly alter tolterodine's clearance and the balance between active and inactive metabolites [1] [3]. Rigorous in vitro studies using human hepatocytes or microsomal systems are needed to definitively map the enzymes involved in its sequential formation and assess DDI potential.
  • Role in Population Pharmacokinetics/Pharmacogenomics: The contribution of this metabolite to overall drug-related material in circulation and excreta, especially in populations with impaired hepatic or renal function, requires quantification. Its polar carboxylic acid group suggests renal excretion may be a significant route. Understanding if it accumulates in renal impairment, even without intrinsic activity, is prudent for safety assessments [3]. Furthermore, pharmacogenomic studies correlating polymorphisms in genes encoding the relevant metabolizing enzymes (e.g., CYP2D6, CYP3A4/5) with the plasma and urinary ratios of this metabolite versus tolterodine and 5-hydroxymethyl tolterodine could refine dosing strategies.
  • Tool Compound in Receptor Studies: Despite its low affinity, purified DE(isopropyl)tolterodine-5-carboxylic acid could serve as a negative control in in vitro and in vivo studies investigating the receptor interactions and functional effects of tolterodine and its active metabolites. This helps confirm that observed effects are indeed due to the parent drug or its active metabolites and not trace impurities or other factors.

The study of DE(isopropyl)tolterodine-5-carboxylic acid reinforces the principle that comprehensive metabolite profiling is indispensable, not only for safety assessment but also for fully understanding a drug's pharmacokinetics, sources of variability, and the true drivers of its pharmacological activity. This metabolite, though inactive, illuminates the metabolic fate of a widely used therapeutic agent and provides concrete structural insights crucial for future drug design.

Table 4: Key Research Imperatives for DE(isopropyl)Tolterodine-5-Carboxylic Acid

Research ImperativeMethodologyExpected Outcome
Quantitative Bioanalytical Assay DevelopmentSynthesis of pure standard; LC-MS/MS method validationAccurate PK/PD modeling; Biomarker identification
Enzyme Reaction PhenotypingIn vitro incubations with human liver microsomes/ hepatocytes + specific CYP inhibitors/antibodiesIdentification of primary CYP isoforms involved in formation
Drug-Drug Interaction AssessmentIn vitro inhibition/induction studies; Clinical DDI studiesIdentification of drugs altering metabolite profile
Population PK/PD in Special GroupsPK studies in renal/hepatic impairment; PGx analysisDosing adjustments for safety/efficacy optimization
Receptor Binding/Biochemical AssaysRadioligand binding; Functional assays (e.g., GTPγS, calcium mobilization)Confirmation of negligible receptor activity

Properties

CAS Number

194482-43-4

Product Name

DE(isopropyl)tolterodine-5-carboxylic acid

IUPAC Name

4-hydroxy-3-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/t16-/m1/s1

InChI Key

LXKJBTVDQUGPBU-MRXNPFEDSA-N

SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O

Isomeric SMILES

CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.